molecular formula C9H15NO B15313109 8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane

8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane

Cat. No.: B15313109
M. Wt: 153.22 g/mol
InChI Key: UHKOHYCHQZJINE-UHFFFAOYSA-N
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Description

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its framework. This compound is part of a broader class of spirocyclic compounds that are known for their rigidity and three-dimensional structural properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane may involve more scalable and cost-effective methods, such as the use of olefin metathesis reactions with Grubbs catalysts. These methods are optimized for large-scale production and involve fewer steps compared to traditional synthetic routes .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel are used.

    Substitution: Nucleophiles such as amines or halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spirocyclic compounds .

Scientific Research Applications

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, inhibiting its function and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential antibacterial activity make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

8-oxa-3-azadispiro[3.1.46.14]undecane

InChI

InChI=1S/C9H15NO/c1-3-10-9(1)5-8(6-9)2-4-11-7-8/h10H,1-7H2

InChI Key

UHKOHYCHQZJINE-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC3(C2)CCOC3

Origin of Product

United States

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